molecular formula C11H8O5 B1234545 trans-2-Carboxybenzylidenepyruvic acid CAS No. 85896-59-9

trans-2-Carboxybenzylidenepyruvic acid

Cat. No. B1234545
CAS RN: 85896-59-9
M. Wt: 220.18 g/mol
InChI Key: APKXMKWCGDBYNV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Carboxybenzylidenepyruvic acid is a 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid where the C=C double bond has (E)-configuration . It is a molecular entity capable of donating a hydron to an acceptor .


Molecular Structure Analysis

The molecular formula of trans-2-Carboxybenzylidenepyruvic acid is C11H8O5 . It has a net charge of 0, an average mass of 220.17820, and a mono-isotopic mass of 220.03717 .

Scientific Research Applications

Enzymatic Processes and Microbial Degradation

  • Enzyme Catalysis in Microbial Pathways : The enzyme 2-hydroxychromene-2-carboxylic acid (HCCA) isomerase, found in Pseudomonas putida, catalyzes the interconversion of HCCA and trans-o-hydroxybenzylidene pyruvic acid (tHBPA), playing a critical role in the naphthalene catabolic pathway. This enzyme showcases an interesting example of microbial enzymatic processes involving trans-2-carboxybenzylidenepyruvic acid-related compounds (Thompson et al., 2007).

  • Biodegradation of Pollutants : Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, utilizes acenaphthene, transforming it through a novel pathway that involves trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. This process signifies the role of such compounds in environmental bioremediation (Mallick, 2019).

Chemical Synthesis and Applications

  • Chemoenzymatic Synthesis : Trans-o-hydroxybenzylidene pyruvate aldolase-catalyzed reactions are used in synthesizing α-fluoro β-hydroxy carboxylic acids, highlighting the chemical utility of related compounds in synthesizing complex organic molecules (Howard et al., 2016).

  • Antioxidant Synthesis : The synthesis of polyhydroxylated trans-restricted 2-arylcinnamic acid analogues, involving trans-2-carboxybenzylidenepyruvic acid derivatives, demonstrates their potential in creating compounds with significant antioxidant activity (Miliovsky et al., 2015).

properties

CAS RN

85896-59-9

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+

InChI Key

APKXMKWCGDBYNV-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O

SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O

synonyms

2'-carboxybenzalpyruvate
2-CBAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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